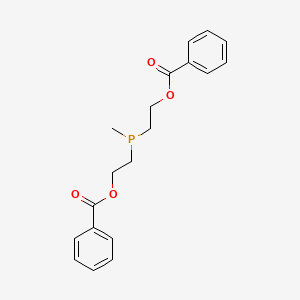![molecular formula C10H17Cl3O4Si B14701656 Diethyl [3-(trichlorosilyl)propyl]propanedioate CAS No. 22408-99-7](/img/structure/B14701656.png)
Diethyl [3-(trichlorosilyl)propyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [3-(trichlorosilyl)propyl]propanedioate is a unique organosilicon compound that combines the properties of both silicon and organic esters
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(trichlorosilyl)propyl]propanedioate typically involves the reaction of diethyl propanedioate (commonly known as diethyl malonate) with a trichlorosilane derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with the trichlorosilane derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Diethyl [3-(trichlorosilyl)propyl]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The trichlorosilyl group is susceptible to hydrolysis, forming silanols and hydrochloric acid.
Condensation Reactions: The compound can participate in condensation reactions to form siloxane bonds, which are important in the formation of silicone polymers.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Condensation Conditions: Condensation reactions are usually carried out under anhydrous conditions to prevent premature hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various organosilicon compounds.
Hydrolysis Products: The primary products of hydrolysis are silanols and hydrochloric acid.
Condensation Products: Condensation reactions yield siloxane polymers, which have applications in materials science and engineering.
科学研究应用
Diethyl [3-(trichlorosilyl)propyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in the modification of biomolecules and surfaces for biological applications.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone polymers, coatings, and adhesives, as well as in the development of advanced materials with unique properties
作用机制
The mechanism of action of diethyl [3-(trichlorosilyl)propyl]propanedioate involves its ability to form stable bonds with various substrates through its trichlorosilyl group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone polymers and other organosilicon materials. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .
相似化合物的比较
Similar Compounds
Diethyl malonate: A commonly used malonic ester in organic synthesis.
Trimethoxysilylpropyl derivatives: Compounds with similar organosilicon functionalities but different alkoxy groups.
Uniqueness
Diethyl [3-(trichlorosilyl)propyl]propanedioate is unique due to its combination of a malonic ester with a trichlorosilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both organic and organosilicon chemistry .
属性
IUPAC Name |
diethyl 2-(3-trichlorosilylpropyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl3O4Si/c1-3-16-9(14)8(10(15)17-4-2)6-5-7-18(11,12)13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBKBSYKYVRMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC[Si](Cl)(Cl)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538297 |
Source


|
| Record name | Diethyl [3-(trichlorosilyl)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22408-99-7 |
Source


|
| Record name | Diethyl [3-(trichlorosilyl)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
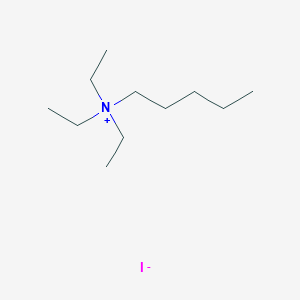
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)

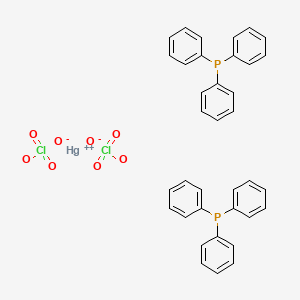
![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
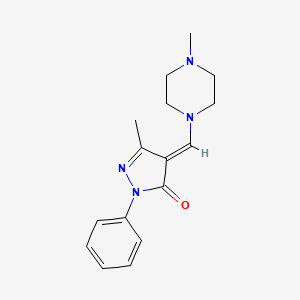

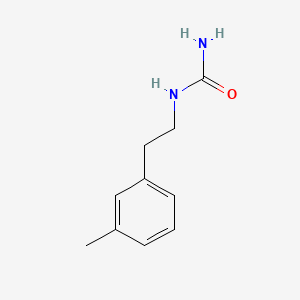
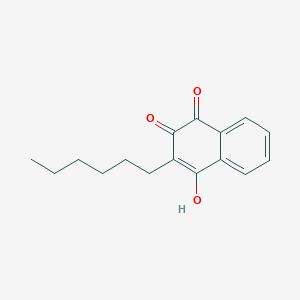

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)

